molecular formula C12H23Cl2N4O4PS B15182108 4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide CAS No. 97139-48-5

4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide

Cat. No.: B15182108
CAS No.: 97139-48-5
M. Wt: 421.3 g/mol
InChI Key: QQIKNSRTSSXTMO-UHFFFAOYSA-N
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Description

4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiomorpholine ring, a carboxamide group, and a bis(2-chloroethyl)amino group, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide typically involves multiple steps, including the formation of the thiomorpholine ring, the introduction of the carboxamide group, and the addition of the bis(2-chloroethyl)amino group. Common reagents used in these reactions include thiomorpholine, carboxylic acids, and bis(2-chloroethyl)amine. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent product quality. Key considerations include the selection of raw materials, reaction optimization, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent for treating certain diseases, including cancer.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, disrupt protein-protein interactions, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiomorpholine derivatives, carboxamides, and bis(2-chloroethyl)amino compounds. Examples include:

  • Thiomorpholine-4-carboxamide
  • N-(2-(bis(2-chloroethyl)amino)ethyl)carboxamide
  • Oxazaphosphorine derivatives

Uniqueness

4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

97139-48-5

Molecular Formula

C12H23Cl2N4O4PS

Molecular Weight

421.3 g/mol

IUPAC Name

N-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-N-hydroxythiomorpholine-4-carboxamide

InChI

InChI=1S/C12H23Cl2N4O4PS/c13-2-4-17(5-3-14)23(21)15-11(1-8-22-23)18(20)12(19)16-6-9-24-10-7-16/h11,20H,1-10H2,(H,15,21)

InChI Key

QQIKNSRTSSXTMO-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1N(C(=O)N2CCSCC2)O)N(CCCl)CCCl

Origin of Product

United States

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